Bienvenue dans la boutique en ligne BenchChem!

delta-Nonalactone

Aroma Extract Dilution Analysis Flavor Dilution Factor Bourbon Whisky

Formulators often face sensory deviation when substituting γ-lactones for δ-lactones in dairy applications. delta-Nonalactone (CAS 3301-94-8) provides authentic creamy-coconut character with coumarinic undertones, validated by FD factor 2048 (AEDA). • Dairy flavor at 2.0-4.0 mg/kg per FEMA guidelines • Functional coumarin replacer in fragrances (1-5% use level) • Defined enantiomeric ratio available for tea & beverage precision FCC/IFRA-compliant, >99% purity (sum of isomers), Kosher/Halal certified. Global shipping available.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 3301-94-8
Cat. No. B1583773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-Nonalactone
CAS3301-94-8
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCC1CCCC(=O)O1
InChIInChI=1S/C9H16O2/c1-2-3-5-8-6-4-7-9(10)11-8/h8H,2-7H2,1H3
InChIKeyPXRBWNLUQYZAAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 ml in 1 ml 95% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





delta-Nonalactone Chemical Identity & Baseline Specifications


delta-Nonalactone (CAS 3301-94-8, FEMA 3356), also referred to as 6-butyltetrahydro-2H-pyran-2-one or 5-nonanolide, is a six-membered δ-lactone with the molecular formula C₉H₁₆O₂ and molecular weight 156.22 g/mol [1]. At 20°C, it presents as a colorless to pale yellow clear mobile liquid with a refractive index of n20/D 1.452-1.460 and density of 0.981-0.991 g/mL . The compound's odor profile is characterized by creamy, sweet, coconut and milky notes with a distinctive coumarinic undertone, while the taste profile comprises creamy, milky, lactonic, and dairy nuances with an oily, coconut facet . LogP (o/w) is reported as 1.89-2.27, indicating moderate lipophilicity and limited aqueous solubility . Commercial grades meet FCC/FG specifications with purity >99.0% (sum of isomers) and acid value ≤3.0 mg KOH/g .

FCC/FG-grade flavor ingredient for creamy-coconut dairy profiles
Reported coumarinic undertone supports fragrance heart-note applications
High odor potency context (AEDA) fits bourbon & aged spirit flavors

Why Generic Substitution Fails: Ring-Size Sensory Divergence


Generic substitution among lactones sharing identical carbon counts or adjacent chain lengths is scientifically untenable due to fundamentally divergent sensory profiles driven by ring-size geometry. delta-Nonalactone (δ-lactone, six-membered ring) produces creamy-milky coconut with coumarinic undertones, whereas its direct constitutional isomer gamma-nonalactone (γ-lactone, five-membered ring, CAS 104-61-0) yields an intense, sweet coconut with fruity-peach facets that is perceptually distinct and often characterized as more "artificial" in coconut applications . Cross-carbon substitution with delta-decalactone (C10, CAS 705-86-2) introduces confounding peach, nutty, and celery undertones entirely absent from the C9 δ-lactone profile [1]. Furthermore, the substitution of chiral enantiomer composition—specifically the ratio of R-(+) to S-(−) forms—has been demonstrated to alter odor detection thresholds and sensory character in complex matrices such as tea and alcoholic beverages, rendering racemic or undefined enantiomeric mixtures non-interchangeable without reformulation [2].

γ-Nonalactone (5-membered ring) may shift profile toward intense sweet-fruity coconut, distinct from creamy-milky δ-lactone character.

δ-Decalactone (C10) introduces peach, nutty, and celery notes not present in δ-nonalactone, altering intended flavor.

Undefined enantiomeric composition may alter odor threshold and sensory character in complex tea and beverage matrices.

Quantitative Differentiation Evidence for Procurement


Odor Potency by AEDA in Bourbon Whisky

In an aroma extract dilution analysis (AEDA) performed on American Bourbon whisky volatile fractions, delta-nonalactone exhibited a flavor dilution (FD) factor of 2048, ranking second highest among 45 odor-active compounds detected, surpassed only by (E)-beta-damascenone (FD 4096). By comparison, gamma-decalactone (C10 γ-lactone) showed an FD factor of 1024, representing half the odor potency of delta-nonalactone in this matrix [1].

Bourbon Whisky AEDA
Head-to-head
FD 2048 (2× γ-decalactone FD 1024)
Higher reported odor potency in spirit matrix
AEDA FD range 32–4096; supports bourbon flavor impact
Aroma Extract Dilution Analysis Flavor Dilution Factor Bourbon Whisky Odor-Active Compounds

Chiral Enantiomer Aroma Contribution in Longjing Tea

In Longjing tea, the chiral enantiomers of lactones demonstrate that the contribution of racemates and individual enantiomers to aroma perception is completely different. The study quantified that adding γ-nonanolactone, γ-decalactone, δ-decalactone, γ-undecalactone, and their chiral enantiomers to an aromatic reconstitution increased the odor threshold to varying degrees, indicating these compounds exert significant modulatory effects on overall aroma [1]. For δ-nonalactone, both R and S enantiomers occur naturally, and the enzymatic enantioselectivity of δ-valerolactone hydrolase shows preference for the R enantiomer of δ-nonalactone during biotransformation, implying differential metabolic stability and sensory persistence [2].

Chiral Aroma in Longjing Tea
Context-dependent
R and S enantiomers modulate odor threshold elevation
Enantiomeric ratio may shift tea aroma fidelity
OAV/S-curve analysis; R preferred by hydrolase
Chiral Analysis Odor Activity Value Tea Aroma Enantiomeric Ratio

Natural Occurrence as Off-Flavor in Milk Fat

delta-Nonalactone is specifically reported as responsible for the off-flavor in milk fat [1]. Its natural occurrence extends across diverse food matrices including butter, chicken fat, grilled beef, cured pork, pork fat and liver, beer, malt, bourbon whiskey, cognac, rum, white wine, black tea, asparagus, mango, starfruit, mountain papaya, and cooked shrimps [2]. In contrast, delta-decalactone is reported as the main flavor compound in nonfat dry milk and responsible for coconut-like off-flavor in fat-containing dairy products .

Dairy Matrix Occurrence
Reported
δ-Nonalactone: milk fat off-flavor; δ-Decalactone: nonfat dry milk primary flavor
Fat content guides lactone selection
Cross-matrix occurrence context
Dairy Flavor Off-Flavor Analysis Natural Occurrence Milk Fat

Regulatory Status: JECFA & FEMA GRAS

delta-Nonalactone (FEMA 3356) has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with the determination of "No safety concern at current levels of intake when used as a flavouring agent" [1]. The FEMA GRAS assessment of lactones used as flavor ingredients includes delta-nonalactone with a comprehensive safety review published in Food and Chemical Toxicology [2]. FEMA usage limits specify: beverages, ice cream, gelatin/pudding, and margarine at 2.0 mg/kg; candy and baked goods at 4.0 mg/kg .

Regulatory Status
Class-level
JECFA No. 230; FEMA 3356 GRAS; usage limits 2.0–4.0 mg/kg
Regulatory clearance supports food use
JECFA 49th; FEMA GRAS (1998)
FEMA GRAS JECFA Food Additive Safety Flavoring Agent

Tenacity Comparison: δ- vs γ-Nonalactone

On blotter tenacity testing, delta-nonalactone demonstrates substantivity >24 hours at 100% concentration [1]. In direct comparison, gamma-nonalactone exhibits substantially higher tenacity, lasting up to 300 hours on a blotter . This differential tenacity profile reflects the fundamental structural distinction: the five-membered γ-lactone ring confers greater volatility persistence than the six-membered δ-lactone ring.

Blotter Tenacity
Head-to-head
δ >24 h; γ ~300 h
Supports heart-note vs. base-note role
~12.5× difference in substantivity
Tenacity Substantivity Blotter Test Fragrance Longevity

Synthetic Route Efficiency

Synthesis of δ-nonalactone via 2-butylcyclopentanone route proceeds through condensation, dehydration, hydrogenation, and Baeyer-Villiger oxidation with a reported yield of approximately 75% . An alternative synthesis method using 5-oxo fatty acid as starting material under hydrogen pressure (5-30 atm) at 120-180°C with Ru/C catalyst proceeds via one-pot hydrogenation and intramolecular esterification, yielding δ-lactones in moderate to good yields . A third route yields 51.36% [1].

Synthetic Yield
Reported
~75% (2-butylcyclopentanone route)
Higher-yield route supports supply
Alternative route yield: 51.36%
Synthesis Yield Baeyer-Villiger Oxidation Process Chemistry 2-Butylcyclopentanone

Application Scenarios for delta-Nonalactone


Coconut Dairy Flavor for Ice Cream & Cream Liqueurs

Select delta-nonalactone (FEMA 3356) for authentic creamy-coconut dairy profiles where naturalistic milk-fat character is required. Evidence supports its unique occurrence as the compound responsible for off-flavor in milk fat , making it the structurally authentic choice for full-fat dairy applications (butter, cream, cheese, ice cream, cream liqueurs) at recommended usage levels of 2.0-4.0 mg/kg per FEMA guidelines . Avoid substitution with gamma-nonalactone, which delivers a more intense, sweet, artificial coconut with fruity-peach facets and substantially higher tenacity (~300 hours vs >24 hours) that produces an inauthentic candy-like character in dairy matrices . For nonfat or reduced-fat dairy systems where authentic milk fat character is not required, delta-decalactone may be more appropriate due to its established role as the primary flavor compound in nonfat dry milk .

Bourbon Whisky & Aged Rum Flavor Enhancement

Utilize delta-nonalactone in bourbon whisky, aged rum, and premium spirit formulations to leverage its exceptional odor potency (FD factor 2048) as established by AEDA analysis . This high FD factor demonstrates that delta-nonalactone contributes significantly to perceived aroma at concentrations that may be subthreshold for less potent lactones such as gamma-decalactone (FD 1024). Its natural occurrence in bourbon whiskey, cognac, rum, and beer has been analytically confirmed . Formulators targeting authentic aged spirit profiles should specify delta-nonalactone over gamma-nonalactone, which introduces an intensity and sweet-fruity character inconsistent with mature spirit aromatic signatures .

Coumarin Replacement in Fougère & Gourmand Fragrances

Deploy delta-nonalactone as a functional coumarin replacer in modern fougères, lavender compounds, floral-aldehydic blends, and gourmand bases. Its characteristic coumarinic undertone—a hay-sweet warmth—provides the distinctive coumarin facet without regulatory restrictions . Unlike gamma-nonalactone's intense sweet-coconut profile and extended 300-hour tenacity, delta-nonalactone's moderate tenacity (>24 hours) and creamy-milky coconut character make it suitable as a heart note bridging fresh aromatics with warm bases . Recommended fragrance use level is 1-5% in concentrate . For applications requiring base-note persistence, consider bicyclononalactone (CAS 4430-31-3) which functions as a coumarin replacement with ~12-hour longevity and hay-tonka-vanilla character .

Enantiomeric Specification for Longjing Tea Authenticity

For premium tea beverages (Longjing-style) and natural fruit-flavored beverages requiring high-fidelity flavor reproduction, specify the enantiomeric composition of delta-nonalactone. Research demonstrates that the contribution of racemates and chiral enantiomers to aroma threshold and perception is completely different; addition of specific enantiomers alters overall aroma character . The R enantiomer of delta-nonalactone exhibits preferential enzymatic recognition by δ-valerolactone hydrolase, indicating differential metabolic behavior . Sourcing delta-nonalactone with defined enantiomeric ratio enables precise flavor reconstruction, whereas undefined racemic mixtures may produce sensory deviation in complex tea and beverage matrices.

Application
Selection Property
Validation Focus
Creamy Coconut Dairy Flavor
Reported milk-fat occurrence profile; creamy-milky lactonic character
Dairy fat matrix sensory congruence
Bourbon & Aged Rum Flavor
High reported odor potency in spirits (AEDA context)
Odor potency assessment in target spirit matrix
Coumarin Replacement (Fragrance)
Coumarinic hay-sweet warmth, moderate tenacity
Heart-note longevity assessment
Enantiomeric Tea Authenticity
Defined enantiomeric ratio (R/S)
Sensory impact in tea matrix (OAV review)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for delta-Nonalactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.